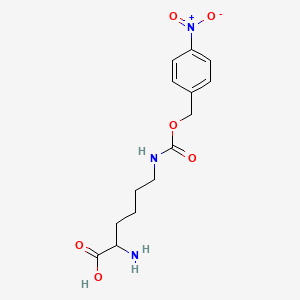

N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine

説明

Significance of Orthogonal Protection Strategies in Complex Organic Synthesis

Orthogonal protection is a sophisticated strategy in multi-step organic synthesis that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. nih.gov This approach provides chemists with precise control over the sequence of reactions, which is crucial for the synthesis of complex molecules like peptides with multiple functional groups. nih.gov The ability to deprotect one functional group while others remain intact is fundamental to creating branched peptides, cyclic peptides, and peptides with post-translational modifications. The most common orthogonal systems in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies, which rely on differential lability to acids. nih.gov

Evolution of Protecting Group Methodologies for Side-Chain Amines

The ε-amino group of the lysine (B10760008) side chain is highly nucleophilic and requires robust protection during peptide synthesis to prevent side reactions, such as branching of the peptide chain. iris-biotech.denih.gov Historically, a variety of protecting groups have been developed for this purpose. In Boc-based SPPS, the benzyloxycarbonyl (Z) group and its chlorinated derivatives have been common choices. nih.gov With the rise of the milder Fmoc-based SPPS, protecting groups labile to different conditions were required. This led to the development of groups like the acid-labile tert-butoxycarbonyl (Boc), the mildly acid-labile trityl (Trt) and methoxytrityl (Mmt) groups, and hydrazine-labile groups such as Dde and ivDde. iris-biotech.de The quest for even greater orthogonality and milder deprotection conditions has driven the exploration of photolabile protecting groups. thieme-connect.deacs.org

Positioning of N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine within Advanced Synthetic Protocols

The 4-nitrobenzyloxycarbonyl group, often abbreviated as Z(4-NO2) or Pnz, is recognized as a photolabile protecting group. thieme-connect.de The nitrobenzyl moiety can be cleaved by UV irradiation, typically at wavelengths around 320-365 nm, to release the free amine. thieme-connect.deresearchgate.net This method of deprotection is attractive because it avoids the use of harsh acidic or basic reagents that can be detrimental to sensitive peptide sequences.

Theoretically, this compound would be employed in synthetic strategies where a specific lysine side chain needs to be unmasked at a chosen point without disturbing other protecting groups. For instance, it could be used in combination with acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups in an orthogonal scheme. After the main peptide backbone is assembled, irradiation could selectively deprotect the lysine side chain for subsequent modification, such as the attachment of a label, a drug molecule, or for on-resin cyclization.

Despite this theoretical utility, specific, detailed research findings on the application and performance of this compound are not widely reported in peer-reviewed literature. While its o-nitrobenzyl (2-nitrobenzyl) analogue has been studied for creating photolabile hydrogels and for use in biocompatible protecting group strategies, the 4-nitrobenzyl derivative remains less characterized. acs.orgacs.org Chemical suppliers list the reagent 4-nitrobenzyl chloroformate, which would be a precursor for the synthesis of this compound, indicating its potential use in peptide synthesis. sigmaaldrich.comthieme-connect.com

Detailed Research Findings

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are not found in comprehensive chemical databases. However, based on its structure, some properties can be inferred.

| Property | Value/Description |

| Molecular Formula | C14H19N3O6 |

| Molecular Weight | 325.32 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like DMF, DMSO, and alcohols |

| Key Functional Groups | Carboxylic acid, primary amine (α-position), carbamate (B1207046), nitro group |

Note: This table is based on theoretical calculations and general knowledge of similar compounds, not on experimentally verified data for the specific compound.

Structure

3D Structure

特性

IUPAC Name |

2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTCOKGMBIHVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N6 4 Nitrobenzyl Oxy Carbonyl L Lysine

Precursor Compound Identification and Reagent Selection

The successful synthesis of N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine hinges on the careful selection of appropriate precursor compounds and reagents. The primary precursors for this synthesis are L-lysine and a suitable 4-nitrobenzyloxycarbonylating agent.

The starting material is typically L-lysine or one of its salts, such as L-lysine hydrochloride. A crucial aspect of the synthesis is the selective protection of the N6-amino group while leaving the Nα-amino group available for further reactions or for it to be protected by a different orthogonal protecting group. To achieve this, the Nα-amino group is often protected first. Common protecting groups for the alpha-amino group include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

The key reagent for introducing the desired protecting group at the N6-position is 4-nitrobenzyl chloroformate . This reagent is synthesized from 4-nitrobenzyl alcohol. A common method for its preparation involves the reaction of 4-nitrobenzyl alcohol with triphosgene (B27547) (bis(trichloromethyl)carbonate) in the presence of a base. Alternatively, related reagents like 4-nitrophenyl chloroformate, synthesized from 4-nitrophenol (B140041) and bis(trichloromethyl)carbonate, can also be used to introduce the 4-nitrobenzyloxycarbonyl group. bldpharm.com

Table 1: Key Precursors and Reagents

| Compound Name | Role |

|---|---|

| L-Lysine Hydrochloride | Source of the lysine (B10760008) backbone |

| Nα-(tert-butoxycarbonyl)-L-lysine | Precursor with a protected alpha-amino group |

| 4-Nitrobenzyl alcohol | Precursor for the protecting group |

| 4-Nitrobenzyl chloroformate | Key reagent for N6-protection |

| Triphosgene | Reagent for activating the alcohol |

Reaction Conditions and Optimization Protocols for N6-Carbamate Formation

The formation of the N6-carbamate linkage is the core reaction in the synthesis of this compound. A general and effective method involves the reaction of a suitably protected L-lysine derivative with 4-nitrobenzyl chloroformate.

A common synthetic route starts with an Nα-protected L-lysine, such as Nα-(tert-butoxycarbonyl)-L-lysine. This ensures that the acylation reaction occurs selectively at the more nucleophilic N6-amino group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which acts as a proton scavenger to neutralize the hydrochloric acid generated during the reaction.

The reaction is generally performed in a suitable organic solvent, such as dichloromethane (B109758) or a mixture of solvents like water and dioxane, at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

Optimization of the reaction conditions is crucial to maximize the yield and purity of the final product. Key parameters for optimization include the molar ratio of the reactants, the choice of solvent, the reaction temperature, and the reaction time. For instance, a slight excess of the 4-nitrobenzyl chloroformate may be used to ensure complete reaction of the lysine derivative. The choice of base and its stoichiometry are also critical to prevent side reactions.

Table 2: Typical Reaction Parameters for N6-Carbamate Formation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane, Dioxane/Water | To dissolve reactants and facilitate the reaction |

| Base | Triethylamine | To neutralize HCl byproduct and drive the reaction forward |

| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side products |

| Reaction Time | Several hours to overnight | To ensure complete conversion of the starting material |

Purification and Analytical Characterization Strategies for N6-Protected Lysine Derivatives

Following the completion of the reaction, a robust purification strategy is essential to isolate the this compound from unreacted starting materials, byproducts, and reagents. A multi-step purification process is often employed to achieve high purity.

Initially, a work-up procedure is performed, which may involve washing the reaction mixture with aqueous solutions to remove water-soluble impurities. The organic layer containing the product is then dried and the solvent is removed under reduced pressure.

For further purification of N6-protected lysine derivatives, ion-exchange chromatography is a highly effective technique. google.com The amphoteric nature of the amino acid derivative allows it to bind to an ion-exchange resin, and it can then be selectively eluted by changing the pH or ionic strength of the eluent. This method is particularly useful for separating the desired product from charged impurities.

Precipitation is another common purification method. By adjusting the pH of the aqueous solution to the isoelectric point of the product, its solubility can be minimized, leading to its precipitation. The precipitate can then be collected by filtration.

Finally, lyophilization (freeze-drying) can be used to obtain the purified product as a stable, dry powder. google.com

The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the lysine backbone and the 4-nitrobenzyloxycarbonyl group, and verifying the position of the modification.

Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbamate (B1207046) and nitro groups.

Melting Point : The melting point of the purified solid can serve as an indicator of its purity.

Orthogonality and Compatibility of the 4 Nitrobenzyloxycarbonyl Group in Polyfunctional Systems

Orthogonality with Nα-Protecting Groups (e.g., Fmoc, Boc)

The N6-pNZ group on a lysine (B10760008) residue demonstrates excellent orthogonality with both the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Orthogonality with Fmoc: The Fmoc group is the cornerstone of the most widely used SPPS strategy and is cleaved under basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.de The pNZ group is completely stable to these conditions. This stability allows for the selective removal of the Nα-Fmoc group at each step of peptide chain elongation without affecting the pNZ-protected lysine side chain. luxembourg-bio.com This prevents the formation of branched peptides, a common side reaction if the lysine side-chain protection is not robust. peptide.com Research has demonstrated that the pNZ group serves as a valuable "semipermanent" protecting group in the Fmoc/tBu strategy, particularly for syntheses of cyclic or branched peptides where an additional level of orthogonality is required. luxembourg-bio.com

Orthogonality with Boc: The Boc strategy employs the acid-labile Boc group for Nα-protection, which is typically removed using strong acids like neat trifluoroacetic acid (TFA). peptide.comslideshare.net The 2-nitrobenzyloxycarbonyl [Z(2-NO₂)] group, a close analogue of pNZ, is reported to be stable to strong acids such as 100% TFA and HCl in dioxane. thieme-connect.de This stability ensures that during the repetitive acidolytic cleavage of the Nα-Boc group, the N6-pNZ protection on the lysine side chain remains intact. Furthermore, studies on the deprotection of related nitrobenzyl groups have shown that the cleavage conditions are compatible with Boc groups present on the same substrate. nih.gov

The following table summarizes the orthogonal relationship between the pNZ group and the common Nα-protecting groups, Fmoc and Boc.

| Protecting Group | Structure | Cleavage Reagent | Stability of N6-pNZ Group |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Piperidine/DMF (Base) | Stable luxembourg-bio.com |

| Boc | tert-Butyloxycarbonyl | Trifluoroacetic Acid (TFA) | Stable thieme-connect.de |

Compatibility with Other Amino Acid Side-Chain Protecting Groups in Convergent Syntheses

Convergent synthesis strategies involve the preparation of several protected fragments that are later coupled to form a larger molecule. This approach requires that the side-chain protecting groups used on different fragments are compatible with each other and with the conditions used for fragment coupling and final deprotection. The N6-pNZ group on lysine is compatible with a wide array of side-chain protecting groups used in modern peptide synthesis.

In the Fmoc/tBu strategy, side chains are typically protected with acid-labile groups like tert-butyl (tBu) for alcohols and phenols, tert-butyl esters (OtBu) for carboxylic acids, and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine. iris-biotech.denih.gov Since the pNZ group is removed under reductive conditions, it is fully compatible with these acid-labile groups.

A key application demonstrating this compatibility is the synthesis of cyclic peptides. luxembourg-bio.com In one reported synthesis, Fmoc-Lys(pNZ)-OH was used in conjunction with Fmoc-Glu(OpNB)-OH, where pNB is the p-nitrobenzyl ester. luxembourg-bio.com The peptide chain was assembled using standard Fmoc/tBu chemistry. Subsequently, the semipermanent pNZ and pNB groups were removed simultaneously using stannous chloride (SnCl₂) in the presence of a catalytic amount of acid. luxembourg-bio.com This selective deprotection of the lysine and glutamic acid side chains, while leaving the other tBu-based protecting groups and the peptide-resin linkage intact, enabled on-resin cyclization. luxembourg-bio.com This highlights the pNZ group's compatibility with other nitrobenzyl-based protecting groups and its utility in complex synthetic schemes.

A solid-phase synthesis strategy has been described using p-nitrobenzyl (pNB) protection for the side chains of cysteine (as a thioether), glutamic acid, and aspartic acid (as esters) alongside Fmoc-Lys(pNZ)-OH. nih.gov This further underscores the compatibility of the pNZ carbamate (B1207046) with other pNB-based protecting schemes within the same synthetic framework.

The table below provides examples of side-chain protecting groups compatible with N6-pNZ-L-lysine in peptide synthesis.

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Compatibility with pNZ Deprotection |

| Glutamic Acid | p-Nitrobenzyl ester | OpNB | Yes, removed under same conditions luxembourg-bio.com |

| Aspartic Acid | p-Nitrobenzyl ester | OpNB | Yes, removed under same conditions nih.gov |

| Cysteine | p-Nitrobenzyl thioether | pNB | Yes, removed under same conditions nih.gov |

| Serine/Threonine | tert-Butyl ether | tBu | Yes, stable to reductive pNZ removal luxembourg-bio.com |

| Arginine | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | Yes, stable to reductive pNZ removal nih.gov |

Selective Chemical Reactivity Profile of the 4-Nitrobenzyloxycarbonyl Moiety in Complex Milieus

The selective reactivity of the 4-nitrobenzyloxycarbonyl group is the foundation of its utility as an orthogonal protecting group. Unlike groups that are cleaved by acid or base, the pNZ group is typically removed under mild, neutral, or slightly acidic reductive conditions. nih.gov This unique reactivity profile allows for its selective cleavage in the presence of a multitude of other functional and protecting groups.

The most common method for the deprotection of the pNZ group is reduction of the nitro group to an amino group, which then triggers the collapse of the carbamate to release the free amine. This reduction can be achieved with various reagents:

Stannous Chloride (SnCl₂): A widely used method involves treating the pNZ-protected substrate with SnCl₂ in a solvent mixture such as DMF, often with additives like phenol (B47542) and acetic acid (HOAc) to facilitate the reaction. nih.gov This method is effective for deprotecting pNZ-protected lysine and pNB-protected acidic residues on a solid support. luxembourg-bio.comnih.gov The deprotection can generate yellow by-products, which can be scavenged by treatment with a solution of benzene (B151609) sulfinic acid. nih.gov

Catalytic Hydrogenation: Like other benzyloxycarbonyl-based groups, the pNZ group is susceptible to catalytic hydrogenation (e.g., H₂/Pd-C). thieme-connect.de This method is highly effective but can be limited by catalyst poisoning from sulfur-containing residues like methionine or cysteine and the incompatibility with other reducible functional groups.

Hypoxia-Activated Reactivity: The nitro group in the pNZ moiety can be selectively reduced under hypoxic (low oxygen) conditions, a feature exploited in the design of prodrugs. nih.gov In this context, the pNZ group acts as a masking group that is cleaved upon one-electron nitro reduction, unmasking a biologically active amine. This demonstrates a highly specific reactivity triggered by the cellular environment rather than an external chemical reagent. nih.gov

Aqueous Sodium Hydroxide (B78521): In some specific cases, p-nitrobenzyl groups have been cleaved from amides and ethers using 20% aqueous sodium hydroxide (NaOH) in methanol (B129727) at elevated temperatures (75 °C). nih.gov While this demonstrates an alternative reactivity, it is less commonly used for pNZ deprotection in peptide synthesis due to the potential for epimerization and other base-catalyzed side reactions.

The selective reactivity of the pNZ group under mild reductive conditions makes it an invaluable tool for chemical biologists and synthetic chemists, enabling the construction of highly complex and sensitive molecules that would be inaccessible using more conventional acid/base-labile protecting group strategies. nih.gov

Deprotection Mechanisms and Selective Cleavage of the 4 Nitrobenzyloxycarbonyl Group

Reductive Cleavage via Catalytic Hydrogenation

Catalytic hydrogenation is the most common method for the deprotection of the 4-nitrobenzyloxycarbonyl (Noc) group. This process involves the reduction of the nitro group, which triggers the fragmentation of the carbamate (B1207046) to release the free amine.

Mechanistic Pathways of Nitro Group Reduction and Subsequent Carbamate Breakdown

The reductive cleavage of the 4-nitrobenzyloxycarbonyl group proceeds through a well-defined mechanistic pathway. The initial and rate-determining step is the reduction of the aromatic nitro group. nih.gov This reduction can proceed through a six-electron transfer to form the corresponding amine (ArNH2), with the formation of nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates. nih.gov

The key intermediate in the fragmentation of 4-nitrobenzyl carbamates is the 4-hydroxylaminobenzyl carbamate. researchgate.netrsc.orgresearchgate.net The conversion of the electron-withdrawing nitro group to an electron-donating hydroxylamino or amino group facilitates the subsequent breakdown of the carbamate. researchgate.net This transformation leads to the spontaneous fragmentation of the carbamate, releasing the deprotected amine, carbon dioxide, and 4-aminobenzyl alcohol. The fragmentation is driven by the electronic shift, which makes the benzylic carbon more susceptible to cleavage. researchgate.netresearchgate.netrsc.org The process can be described as a self-immolative or domino reaction, where the initial reduction triggers a cascade of reactions leading to the release of the protected amine.

Nitro to Nitroso: The nitro group (ArNO2) is first reduced to a nitroso group (ArNO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine (ArNHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (ArNH2).

The fragmentation of the carbamate is believed to occur at the hydroxylamine stage. researchgate.netrsc.orgresearchgate.net The electron-donating nature of the hydroxylamino group facilitates the cleavage of the benzyloxycarbonyl bond, leading to the release of the free amine.

Influence of Reaction Parameters on Deprotection Efficiency and Chemoselectivity

The efficiency and chemoselectivity of the catalytic hydrogenation for Noc deprotection are significantly influenced by several reaction parameters. Careful optimization of these parameters is crucial to achieve high yields of the deprotected amine while minimizing side reactions.

Catalyst Selection: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. researchgate.net The catalyst's activity and selectivity can be influenced by the support material and the presence of promoters. For instance, nickel-molybdenum (B8610338) carbide (Ni-MoCx) nanocomposites have shown high efficiency due to synergistic interactions between the nickel particles and the carbide support. researchgate.net

Solvent System: The solvent system plays a critical role in the reaction. A variety of solvents can be used, including methanol (B129727), ethanol, and aqueous mixtures. nih.govnih.gov The solubility of the substrate and the catalyst, as well as the solvent's ability to donate protons, can affect the reaction rate and product distribution. For example, the use of aqueous sodium hydroxide (B78521) in methanol has been reported as an effective medium for the cleavage of nitrobenzyl groups. nih.govnih.gov

Substituent Effects: The electronic nature of substituents on the benzyl (B1604629) ring can significantly impact the rate of fragmentation. Electron-donating groups on the benzyl ring accelerate the fragmentation of the hydroxylamine intermediate. researchgate.netresearchgate.netrsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the cleavage process. researchgate.netrsc.org Conversely, electron-withdrawing groups would be expected to slow down the fragmentation.

Influence of Reaction Parameters on Deprotection

| Parameter | Influence on Deprotection | Key Findings |

|---|---|---|

| Catalyst | High impact on efficiency and selectivity. | Pd/C is a common and effective catalyst. researchgate.net Ni-MoCx shows high efficiency due to synergistic effects. researchgate.net |

| Solvent | Affects reaction rate and product distribution. | Methanol, ethanol, and aqueous mixtures are commonly used. nih.govnih.gov Aqueous NaOH in methanol is an effective system. nih.govnih.gov |

| Substituents | Electron-donating groups on the benzyl ring accelerate fragmentation. | Stabilizes the positive charge on the benzylic carbon during cleavage. researchgate.netresearchgate.netrsc.org |

| pH | Influences the yield of the released amine. | Yield decreases from pH 4 to 7. rsc.orgresearchgate.net Below pH 5, amine release is more complete. rsc.org |

Strategies for Byproduct Management and Mitigation during Reductive Cleavage

During the reductive cleavage of the 4-nitrobenzyloxycarbonyl group, the formation of byproducts can lower the yield of the desired deprotected amine and complicate the purification process. Effective strategies for managing and mitigating these byproducts are essential for a successful synthesis.

One of the primary side reactions is the condensation of the released amine with a reactive 4-iminoquinomethane intermediate, which is more prevalent at higher pH values (above 5). rsc.orgresearchgate.net This leads to the formation of an undesired secondary amine adduct. To mitigate this, conducting the deprotection at a lower pH (below 5) can be beneficial, as it favors the complete release of the amine. rsc.org

Another potential issue is the formation of various reduction intermediates of the nitro group that may not fully convert to the amine, or that could participate in side reactions. For instance, the nitroso and hydroxylamine intermediates can be relatively stable under certain conditions and may react with other species in the reaction mixture. nih.gov

In the context of reductive degradation of other nitro-containing compounds, such as nitroguanidine, a suite of byproducts can be generated, including aminoguanidine, urea, cyanamide, and formamide. nih.gov While the specific byproducts for N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine deprotection may differ, this highlights the potential for complex product mixtures in reductive processes.

Strategies for Byproduct Mitigation:

pH Control: Maintaining a lower pH (below 5) can prevent the condensation of the released amine with the iminoquinomethane intermediate. rsc.org

Catalyst and Reaction Condition Optimization: Careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, solvent) can enhance the selectivity towards the desired product and minimize the formation of partially reduced or other side products.

Use of Scavengers: In some cases, the use of cation scavengers can minimize side reactions. For example, in the deprotection of p-methoxybenzyl (PMB) esters, electron-rich aromatic compounds like anisole (B1667542) or 1,3,5-trimethoxybenzene (B48636) are used to trap the carbocation generated during cleavage. nih.gov A similar strategy could potentially be adapted for Noc deprotection.

Monitoring Reaction Progress: Close monitoring of the reaction by techniques like HPLC or TLC can help in determining the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.

Alternative Chemical Cleavage Methods

While catalytic hydrogenation is the most prevalent method for Noc group removal, alternative chemical cleavage methods offer different selectivities and can be advantageous in specific synthetic contexts.

Exploration of One-Electron Reduction Approaches for Deprotection

One-electron reduction presents a viable alternative to the multi-electron process of catalytic hydrogenation. This approach typically involves electrochemical methods or the use of chemical reductants capable of single-electron transfer.

The reduction of nitroaromatic compounds by flavoenzymes also involves single-electron transfer mechanisms. nih.gov These enzymes can reduce nitroaromatics to their corresponding anion radicals, which can then lead to further reduction and fragmentation. While primarily studied in biological contexts, the principles of enzyme-mediated single-electron reduction could inspire the development of novel biomimetic catalytic systems for Noc deprotection.

Furthermore, photo-induced single-electron transfer (SET) has been explored for the deprotection of benzyl-type protecting groups. scispace.com This method typically involves a photosensitizer that, upon irradiation, accepts an electron from the protecting group, initiating its cleavage. While not specifically detailed for the 4-nitrobenzyloxycarbonyl group in the provided context, it represents a potential avenue for alternative deprotection strategies.

Comparative Analysis with Photocleavable Ortho-Nitrobenzyl Protecting Groups

The 4-nitrobenzyloxycarbonyl group is often compared with its constitutional isomer, the ortho-nitrobenzyl (oNB) protecting group, which is known for its photocleavable nature. This comparison highlights the distinct advantages and applications of each protecting group based on their deprotection mechanism.

Deprotection Mechanism:

4-Nitrobenzyloxycarbonyl (Reductive Cleavage): As discussed, the deprotection of the 4-Noc group is triggered by the reduction of the nitro group, leading to electronic rearrangement and fragmentation. researchgate.netresearchgate.netrsc.org This process is chemically induced and does not rely on light.

Ortho-Nitrobenzyl (Photocleavage): The oNB group is removed by irradiation with UV light, typically in the range of 300-365 nm. acs.orgnih.govwikipedia.orgscholasticahq.com The mechanism involves an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate then rearranges to release the protected functional group and ortho-nitrosobenzaldehyde. acs.org

Advantages and Disadvantages:

| Protecting Group | Deprotection Method | Advantages | Disadvantages |

|---|---|---|---|

| 4-Nitrobenzyloxycarbonyl (4-Noc) | Reductive (e.g., Catalytic Hydrogenation) | High efficiency, mild conditions, not light-sensitive. rsc.org | Requires a reductant and catalyst, potential for byproduct formation. rsc.orgresearchgate.net |

| Ortho-Nitrobenzyl (oNB) | Photocleavage (UV light) | High spatiotemporal control, traceless (no chemical reagents needed for cleavage), orthogonal to many chemical protecting groups. acs.orgnih.govwikipedia.org | Can require specific wavelengths of light, potential for phototoxicity in biological systems, formation of a reactive aldehyde byproduct. scholasticahq.com |

Chemoselectivity and Orthogonality: The different deprotection methods for 4-Noc and oNB groups provide a basis for orthogonal protection strategies in complex syntheses. A molecule containing both a 4-Noc and an oNB protected amine could be selectively deprotected. The oNB group could be removed with light without affecting the 4-Noc group, and subsequently, the 4-Noc group could be cleaved by catalytic hydrogenation. This orthogonality is a powerful tool in multistep organic synthesis. emerginginvestigators.orgresearchgate.net

Applications in Advanced Peptide and Peptidomimetic Synthesis

Utility in Solution-Phase Peptide Synthesis Methodologies

In solution-phase synthesis, the Lys(pNZ) derivative offers the same advantages of orthogonal protection. Solution-phase synthesis often involves the preparation of smaller, protected peptide fragments that are later combined. researchgate.net The pNZ group's stability to various reagents used in solution, including many coupling reagents and conditions for removing other protecting groups (e.g., standard Z or benzyl (B1604629) groups via catalytic hydrogenation), makes it highly valuable. iris-biotech.de It allows for the selective unmasking of the lysine (B10760008) ε-amino group at a specific point in a multi-step synthesis, enabling further elaboration of the peptide chain or the introduction of specific modifications without affecting the rest of the molecule.

Facilitating Convergent Peptide Synthesis Approaches for Complex Targets

Convergent synthesis, where large peptides are assembled by ligating smaller, pre-synthesized fragments, relies heavily on sophisticated orthogonal protection schemes. Lys(pNZ) is an excellent tool for this approach. nih.govresearchgate.net A peptide fragment can be synthesized with the lysine side chain protected by the pNZ group, while other functionalities are protected by standard acid- or base-labile groups. This fully protected fragment can be purified and then, by selective reductive cleavage of the pNZ group, a single nucleophilic amine can be revealed. This amine can then be used as a handle for ligation with another peptide fragment's C-terminus, allowing for the construction of very large and complex proteins that would be difficult to access via linear synthesis alone.

Enabling the Synthesis of Defined Complex Peptide Architectures

The ability to selectively deprotect the lysine side chain is critical for creating non-linear and modified peptide structures. The use of Lys(pNZ) provides a robust method for achieving this level of chemical precision.

Branched Peptides: A linear peptide backbone can be synthesized, and upon selective removal of the pNZ group, a second peptide chain can be grown from the lysine side chain, creating a defined branched structure.

Cyclic Peptides: The ε-amino group of a lysine residue can be used to form a lactam bridge with the C-terminus of the peptide or the side chain of an acidic amino acid (e.g., Asp or Glu). By synthesizing the linear precursor with Lys(pNZ), the orthogonal deprotection of the side chain can be performed on-resin or in solution, followed by an intramolecular cyclization step.

Peptide Conjugates: The selectively deprotected ε-amino group serves as a specific attachment point for various molecules, including fluorophores, biotin, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for creating antibody-drug conjugates.

The table below summarizes the key features and applications of N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine in peptide synthesis.

| Feature | Role in Fmoc-SPPS | Role in Boc-SPPS | Deprotection Method | Key Applications |

| Orthogonal Stability | Stable to piperidine (B6355638) | Stable to TFA | Mildly acidic reduction (e.g., SnCl₂) nih.gov | Convergent Synthesis, Branched/Cyclic Peptides |

| Side Reaction Minimization | Stable during Nα-Fmoc removal, reducing risk of side-chain participation in side reactions. iris-biotech.denih.gov | Stable during Nα-Boc removal. | Not applicable | Improved Purity in Long Peptides |

| Selective Modification | Allows unmasking of ε-NH₂ while peptide is on resin or in solution. | Allows unmasking of ε-NH₂ post-synthesis. | Reductive cleavage | Site-specific labeling, Conjugation, Cyclization |

Branched Peptides and Multi-Antigenic Constructs

Branched peptides, particularly Multiple Antigenic Peptides (MAPs), are dendrimeric molecules that present multiple copies of an antigenic epitope on a single core molecule, often eliciting a strong immune response without needing conjugation to a carrier protein. upf.edu The synthesis of these structures relies on a core matrix built from amino acids with multiple reactive sites, for which lysine is ideal. upf.edu

The synthesis of MAPs is traditionally achieved using Fmoc-L-Lys(Fmoc)-OH, where both the α- and ε-amino groups can be extended simultaneously. An alternative and more controlled strategy involves using an orthogonal protecting group on the lysine side chain, such as pNZ. In this approach, a core peptide structure containing several Lys(pNZ) residues is first assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS). Once the core is complete, all pNZ groups are removed simultaneously via photolysis, exposing the ε-amino groups. These newly liberated amines then serve as initiation points for the parallel synthesis of the desired epitope peptides, branching out from the central core. This method allows for the creation of well-defined, high-density antigenic constructs. The use of flexible spacer units, such as 6-aminohexanoic acid (Ahx), between the branching lysine residues can improve solvation and reduce steric hindrance, leading to higher yields and purities of the final branched product. upf.edu

Cyclic Peptides and Constrained Conformations

Cyclization is a key strategy to improve the metabolic stability, binding affinity, and specificity of peptides by reducing their conformational flexibility. nih.govnih.gov The incorporation of this compound into a peptide sequence provides a precise tool for generating side-chain-to-tail or side-chain-to-side-chain cyclic structures.

The synthetic route involves the assembly of the linear peptide on a solid support, incorporating Fmoc-L-Lys(pNZ)-OH at the desired position. After the linear sequence is complete, the N-terminal Fmoc group is removed, but the peptide remains anchored to the resin and all other acid-labile side-chain protecting groups are kept intact. At this stage, the pNZ group is selectively cleaved by UV irradiation (typically at wavelengths >350 nm) in a neutral solvent system. nih.govresearchgate.net This unmasks the ε-amino group of the specific lysine residue, which can then form a lactam bridge by reacting with the free N-terminal amine of the same peptide or another deprotected side-chain carboxyl group. This targeted, on-resin cyclization is highly efficient and avoids the formation of undesired dimeric or polymeric side products that can occur during solution-phase cyclization. The use of photolabile protecting groups like pNZ is a convenient tool for the site-specific modification and preparation of cyclic peptides. nih.gov

Peptides Incorporating Specific Post-Translational Modifications

Post-translational modifications (PTMs) of lysine residues, such as acetylation and ubiquitination, are crucial for regulating protein function, localization, and degradation. nih.govrsc.org The chemical synthesis of peptides containing these specific modifications at defined sites is essential for studying their biological impact. This compound is an enabling reagent for this purpose.

By incorporating Lys(pNZ) at a specific position within a peptide sequence, chemists can ensure that all other lysine residues remain protected (e.g., with the acid-labile Boc group). After the main peptide chain is assembled, the pNZ group can be selectively removed via photolysis, exposing a single ε-amino group. This unique reactive site can then be targeted for modification.

Acetylation: The exposed amine can be easily acetylated using acetic anhydride. Nonenzymatic acetylation of lysine side chains is known to be modulated by neighboring residues and can play novel regulatory roles. nih.gov

Ubiquitination: More complex modifications, like the attachment of ubiquitin (a 76-amino acid protein), can be achieved. This often involves ligating a recombinantly expressed ubiquitin C-terminal thioester to the deprotected lysine ε-amino group, forming a native isopeptide bond. chemrxiv.org

This strategy allows for the production of homogeneously modified peptides, which are invaluable tools for biochemical, structural, and functional studies of PTMs. nih.gov

Applications in Site-Specific Peptide Modification and Bioconjugation

The true power of the pNZ protecting group lies in its orthogonality, which allows the lysine side chain to be unmasked at will for a wide range of chemical modifications. nih.govresearchgate.net

Selective Unmasking of Lysine's ε-Amino Group for Subsequent Derivatization

The pNZ group is defined by its stability to the reagents used in standard peptide synthesis protocols and its lability under specific, mild conditions. This orthogonality is the cornerstone of its utility. nih.govnih.gov The pNZ group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Nα-Fmoc group and the acidic conditions (e.g., TFA) used for final cleavage from the resin and removal of other side-chain protecting groups like Boc and tBu. researchgate.net

The primary method for removing the pNZ group is photolysis. Irradiation with UV light (typically 350-365 nm) in neutral, aqueous, or organic solvents leads to the clean release of the free amine, 4-nitrosobenzaldehyde, and carbon dioxide. thieme-connect.deacs.org Alternatively, the pNZ group can be removed under near-neutral reductive conditions, such as catalytic hydrogenation (H2, Pd/C), which adds to its versatility. researchgate.net

| Protecting Group | Stable to Piperidine (Fmoc Removal) | Stable to TFA (Boc/tBu Removal) | Cleavage Condition | Orthogonal to pNZ |

| Fmoc | No | Yes | 20% Piperidine/DMF | Yes |

| Boc | Yes | No | TFA | Yes |

| Trt | Yes | No (mild acid) | 1-5% TFA/DCM | Yes |

| pNZ | Yes | Yes | UV light (365 nm) or H2/Pd | - |

| Cleavage Method | Reagents and Conditions | Typical Yield | Notes |

| Photolysis | UV light (λ = 350-365 nm), neutral solvent (e.g., DMF, CH3CN/H2O) | >90% | Mild, rapid, and highly selective. Can be performed on-resin or in solution. nih.gov |

| Reduction | H2, Palladium on Carbon (Pd/C), RT | >90% | Near-neutral conditions; orthogonal to Fmoc and Boc. researchgate.net |

Functionalization with Biophysical Probes, Tags, and Reporter Molecules

Once the ε-amino group of a specific lysine residue is selectively deprotected, it becomes a versatile chemical handle for attaching a wide array of molecules. This allows for the precise, site-specific labeling of peptides for various applications in chemical biology. The free amine is nucleophilic and can readily react with activated esters, isothiocyanates, and other electrophiles.

This enables conjugation with:

Biophysical Probes: Fluorescent dyes (e.g., fluorescein, rhodamine, BODIPY) for use in fluorescence polarization assays, microscopy, or FRET studies. nih.gov

Affinity Tags: Biotin for purification or detection using streptavidin-based systems.

Reporter Molecules: Spin labels for EPR spectroscopy or metal chelators for incorporating radiometals or MRI contrast agents. nih.gov

The synthesis involves incorporating Fmoc-L-Lys(pNZ)-OH during SPPS, followed by selective photodeprotection and subsequent reaction with an activated (e.g., N-hydroxysuccinimide ester) version of the desired probe or tag.

| Probe/Tag Type | Example Molecule | Conjugation Chemistry |

| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | Amine reaction with isothiocyanate |

| Affinity Tag | Biotin-NHS ester | Amine reaction with N-hydroxysuccinimide ester |

| Cross-linker | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Amine reaction with NHS ester, introduces a thiol-reactive maleimide |

Role in Chemical Ligation Strategies for Protein Engineering

Chemical ligation techniques, most notably Native Chemical Ligation (NCL), allow for the assembly of large proteins from smaller, unprotected synthetic peptides. nih.govnih.gov The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The use of this compound can expand the scope of these strategies by enabling ligation at a lysine residue.

A powerful application involves converting the lysine into a cysteine surrogate. The synthetic strategy is as follows:

A peptide is synthesized with Fmoc-L-Lys(pNZ)-OH incorporated at the desired ligation site.

The pNZ group is selectively removed via photolysis to expose the ε-amino group.

The ε-amino group is then chemically modified to introduce a thiol functionality, for instance, by reaction with N-acetylhomocysteine thiolactone. This converts the lysine residue into a mercaptolysine.

This newly installed thiol-containing side chain can now participate in a Native Chemical Ligation reaction with a peptide thioester, effectively enabling protein synthesis via ligation at a lysine site.

This approach significantly enhances the flexibility of protein engineering, allowing for the assembly of protein segments at internal lysine positions, which is particularly useful for synthesizing proteins with complex PTMs or for creating unique protein topologies. nih.gov

Advanced Research Perspectives and Emerging Directions

Continuous Development of More Efficient and Greener Synthetic Routes for N6-Protection

The pursuit of more efficient and environmentally benign synthetic methodologies for the protection of lysine (B10760008) residues is an ongoing effort in peptide chemistry. For N6-(((4-nitrobenzyl)oxy)carbonyl)-L-lysine, research is geared towards optimizing reaction conditions to improve yields, reduce waste, and utilize less hazardous reagents. Traditional protection strategies often involve multi-step processes with the use of protecting groups that require harsh deprotection conditions.

Current research is exploring enzymatic and chemoenzymatic methods for the selective protection of the ε-amino group of lysine, which can offer high selectivity under mild, aqueous conditions, thereby aligning with the principles of green chemistry. openaccesspub.org The development of protecting groups that can be introduced and removed under mild conditions is a key aspect of this research. While the 4-nitrobenzyloxycarbonyl group is valued for its photolability, the initial synthesis of the protected amino acid can be improved. Strategies being investigated include solid-phase synthesis techniques that minimize solvent usage and allow for easier purification of the final product. Furthermore, there is a continuous search for new protecting groups that offer improved stability, selectivity, and ease of removal, which could provide alternatives to or be used in conjunction with the 4-nitrobenzyloxycarbonyl group. iris-biotech.de The overarching goal is to develop synthetic routes that are not only more efficient but also have a reduced environmental footprint.

In-Depth Mechanistic Studies on Deprotection Kinetics and Enhanced Selectivity

A thorough understanding of the deprotection mechanism of the 4-nitrobenzyloxycarbonyl (Nvoc) group is crucial for its effective and selective use. The photolytic cleavage of o-nitrobenzyl derivatives is a well-studied process, but in-depth kinetic studies on the deprotection of this compound are providing new insights. nih.govacs.org The deprotection is initiated by UV irradiation, which leads to an intramolecular hydrogen abstraction by the excited nitro group, followed by a rearrangement to an aci-nitro intermediate that subsequently cleaves to release the free amine and a 2-nitrosobenzaldehyde derivative. nih.govacs.org

Recent research has focused on elucidating the factors that influence the rate and efficiency of this photolytic cleavage. These factors include the wavelength and intensity of the light source, the solvent, and the local microenvironment of the protected lysine residue within a peptide or protein. researchgate.net For instance, the quantum yield of the photolysis can be affected by the nature of the leaving group, which in this case is the lysine ε-amino group. rsc.org Understanding these nuances allows for the fine-tuning of deprotection conditions to achieve enhanced selectivity, minimizing damage to other light-sensitive functional groups within a complex biomolecule. Moreover, detailed mechanistic studies are essential for designing next-generation photolabile protecting groups with improved properties, such as cleavage at longer, less damaging wavelengths or with higher quantum yields. rug.nl

Integration with Genetic Code Expansion Technologies for Non-Canonical Amino Acid Incorporation

One of the most exciting and rapidly developing areas for the application of this compound is its integration with genetic code expansion technologies. acs.orgnih.gov This powerful technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs), such as protected lysines, into proteins in living cells. acs.orgnih.govnih.gov This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense or frameshift codon and inserts the desired ncAA during protein translation. nih.govigem.orgnih.gov

The use of this compound in this context provides a "caged" lysine residue that can be incorporated into a protein of interest. nih.govnih.gov The protein can then be isolated, and the protecting group can be removed by photolysis at a specific time and location, allowing for precise spatiotemporal control over protein function. nih.govnih.gov This has profound implications for studying protein dynamics, protein-protein interactions, and cellular signaling pathways. researchgate.net Researchers are actively developing and optimizing orthogonal synthetases that can efficiently charge tRNA with this compound. nih.govnih.gov The ability to genetically encode this photocaged amino acid opens up new avenues for protein engineering and the creation of novel protein-based tools and therapeutics. acs.org

Future Trajectories in Biopolymer Synthesis, Chemical Biology, and Drug Discovery Methodologies

The unique properties of this compound position it as a key player in the future of biopolymer synthesis, chemical biology, and drug discovery. In biopolymer synthesis, the ability to selectively deprotect lysine residues allows for the creation of complex, branched, and cyclic peptides with precisely controlled architectures. acs.orgmdpi.com This is particularly relevant for the synthesis of peptide-based drugs and biomaterials where specific modifications are required to enhance stability, bioactivity, or targeting. chemimpex.com

In chemical biology, the spatiotemporal control afforded by the photolabile nature of the Nvoc group is being exploited to probe complex biological processes in real-time. nih.gov For example, light-induced activation of proteins containing caged lysines can be used to study enzyme kinetics, receptor activation, and other dynamic cellular events with high precision. nih.govnih.gov This approach is also valuable for the development of photo-activatable drugs that can be targeted to specific tissues or cells and then activated with light, minimizing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。